N,2-dibenzyl-4,6-dinitro-2H-indazol-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate is a complex organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the benzyl and benzylamino groups . The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyl and benzylamino groups can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one: Similar in structure but with different functional groups and properties.
2-benzyl-3-hydroxypyridine: Shares the benzyl group but differs in the core structure and functional groups.
Quinazoline derivatives: Possess similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
2-benzyl-3-(benzylamino)-4,6-dinitro-2H-indazol-1-ium-1-olate is unique due to its specific combination of benzyl, benzylamino, and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H17N5O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N,2-dibenzyl-1-hydroxy-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C21H17N5O5/c27-24-18-11-17(25(28)29)12-19(26(30)31)20(18)21(22-13-15-7-3-1-4-8-15)23(24)14-16-9-5-2-6-10-16/h1-12,27H,13-14H2 |
InChI Key |
CIXKNXFYPFJTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.